3-(Difluoromethoxy)-2-methylaniline
Overview
Description
“3-(Difluoromethoxy)-2-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of compounds like “3-(Difluoromethoxy)-2-methylaniline” often involves the use of visible-light photoredox catalysis . This method has been used to form O-CF3, C-OCF3, O-CF2H, and C-OCF2H bonds, among others . The use of visible-light photoredox catalysis in the synthesis of tri- and difluoromethyl ethers has been a focus of recent research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethoxy)-2-methylaniline” include a molecular weight of 159.13 g/mol . It’s also worth noting that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Inhibitory Effects on Pulmonary Fibrosis
The compound has been studied for its inhibitory effects on pulmonary fibrosis . Specifically, it has been used in the evaluation of the effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) on pulmonary fibrosis . The study aimed to determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
Role in Nanotechnology
The compound could potentially be used in the synthesis of nanoscale materials or devices. It could be employed in the bottom-up assembly of nanomaterials through controlled chemical reactions.
Use in Chromatography or Mass Spectrometry
The compound might have applications in chromatography or mass spectrometry . It could be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Safety and Hazards
“3-(Difluoromethoxy)-2-methylaniline” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors
Mode of Action
The exact mode of action of 3-(Difluoromethoxy)-2-methylaniline is currently unknown due to the lack of specific studies on this compound. It’s plausible that it interacts with its targets in a manner similar to other aniline derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways . More research is needed to elucidate the exact pathways influenced by this compound.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, which suggests it could have good bioavailability .
Result of Action
Based on the properties of similar compounds, it may influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Difluoromethoxy)-2-methylaniline. Factors such as temperature, pH, and the presence of other substances can affect its stability and interaction with its targets .
properties
IUPAC Name |
3-(difluoromethoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSFMJFKKVQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2-methylaniline | |
CAS RN |
1154695-47-2 | |
Record name | 3-(difluoromethoxy)-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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